molecular formula C20H19NO11 B610536 Tolcapone 3- CAS No. 204853-33-8

Tolcapone 3-

Cat. No.: B610536
CAS No.: 204853-33-8
M. Wt: 449.37
InChI Key: QQQCXCUCFPMHBX-HBWRTXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolcapone 3- (3,4-dihydroxy-4'-methyl-5-nitrobenzophenone) is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . As a research chemical, it is primarily used to investigate the pharmacokinetics and therapeutic efficacy of levodopa in models of Parkinson's disease. Its mechanism of action involves inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa . When used as an adjunct to levodopa/carbidopa therapy in research models, Tolcapone decreases the peripheral degradation of levodopa, thereby increasing its bioavailability and half-life, leading to more sustained plasma levels and more constant dopaminergic stimulation in the brain . This action helps reduce the "wearing-off" phenomenon associated with levodopa treatment, increasing "on" time and reducing motor fluctuations . Beyond its application in neuroscience, Tolcapone has emerged as a valuable tool in protein misfolding research. It is a potent stabilizer of the transthyretin (TTR) tetramer, inhibiting its dissociation into monomers which can lead to amyloid fibril formation . This repurposing makes Tolcapone 3- a compound of interest for studying therapeutic interventions in TTR amyloidosis. Researchers should note that studies indicate Tolcapone and its metabolites can cross the blood-brain barrier, allowing for the investigation of both peripheral and central COMT inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCXCUCFPMHBX-HBWRTXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204853-33-8
Record name Ro 61-1448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204853338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-61-1448
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49RTJ747IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Enzymatic Inhibition Mechanisms

Catechol-O-methyltransferase (COMT) Inhibition by Tolcapone (B1682975)

Tolcapone's interaction with COMT is a complex process governed by the enzyme's structure, the inhibitor's chemical properties, and the kinetics of their binding. This inhibition effectively blocks the metabolic pathway for catecholamines. drugbank.com

Characterization of COMT Isoforms and Their Relevance to Inhibition

COMT exists in two primary isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). alzdiscovery.orgacs.org S-COMT is the predominant isoform in peripheral tissues like the liver, kidneys, and blood, while MB-COMT is more prevalent in the brain. alzdiscovery.orgacs.org Although both isoforms are targets for tolcapone, their different localizations and substrate affinities are significant. MB-COMT displays a higher affinity for catecholamines, making its inhibition in the central nervous system particularly relevant for neurological disorders. mdpi.com Tolcapone is capable of crossing the blood-brain barrier and inhibiting both central and peripheral COMT. caymanchem.commdpi.com

Competitive and Reversible Binding Kinetics at the COMT Catalytic Site

Tolcapone is characterized as a reversible, tight-binding inhibitor of COMT. rsc.orgresearchgate.net It binds to the catalytic site of the enzyme, the same site where endogenous catechol substrates bind. wikipedia.orgoup.com This results in a competitive inhibition with respect to the catechol substrate. rsc.org However, some studies have also suggested a mixed or noncompetitive type of inhibition, particularly with rat brain COMT, where tolcapone reduced the maximum reaction rate (Vmax) without altering the substrate's binding affinity (Km). nih.govtandfonline.com This tight-binding nature means that the inhibition is highly potent, with very low concentrations of tolcapone being effective. nih.gov The binding is reversible, meaning the inhibitor can dissociate from the enzyme. researchgate.netwikipedia.org

Table 1: Kinetic Parameters of Tolcapone Inhibition

ParameterValueEnzyme SourceReference
IC₅₀Very lowRat brain homogenates nih.gov
Kᵢ0.27 nMHuman recombinant COMT caymanchem.com
Inhibition TypeCompetitive/MixedRat and Human COMT rsc.orgtandfonline.com

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Stereochemical Aspects of COMT-Tolcapone Interactions

The specific three-dimensional arrangement of atoms in both tolcapone and the COMT active site is crucial for their interaction. While detailed public research on the specific stereochemical aspects of the tolcapone-COMT interaction is not extensively available, the general principles of enzyme-inhibitor binding suggest that the specific conformation of tolcapone allows it to fit snugly into the catalytic pocket of COMT. This precise fit is what facilitates the strong and selective binding. scbt.com The stereochemistry of related inhibitors has been shown to be a critical factor in determining their binding affinity and selectivity. scbt.com

Structural Determinants of COMT Inhibitory Activity

Role of the Catechol Moiety in Enzyme Binding

The catechol group (a benzene (B151609) ring with two adjacent hydroxyl groups) is a critical pharmacophore for COMT inhibitors. mdpi.comoup.com This part of the tolcapone molecule mimics the natural substrates of COMT, such as dopamine (B1211576) and levodopa (B1675098). drugbank.comoup.com The catechol moiety is responsible for the initial recognition and binding within the active site of the enzyme. oup.com It is understood to coordinate with a magnesium ion that is essential for the catalytic activity of COMT. oup.com This interaction is a key step in the competitive inhibition mechanism. oup.com Docking studies have visualized the catechol group of tolcapone nestled within a lipophilic crevice of the COMT binding pocket. researchgate.net

Significance of Electronic and Steric Properties for Inhibitory Potency

Beyond the essential catechol group, the electronic and steric properties of the rest of the tolcapone molecule significantly enhance its inhibitory potency. mdpi.comscbt.com The presence of an electron-withdrawing nitro group on the catechol ring is a feature of potent nitrocatechol inhibitors like tolcapone. mdpi.comresearchgate.net This group increases the acidity of the catechol hydroxyl groups, which is believed to play an important role in the binding affinity. nih.govmdpi.com

Table 2: Key Structural Features of Tolcapone for COMT Inhibition

Structural FeatureRole in InhibitionReference
Catechol MoietyMimics natural substrates, binds to the catalytic site mdpi.comoup.com
Nitro GroupElectron-withdrawing, enhances binding affinity mdpi.comresearchgate.net
Benzophenone (B1666685) CoreProvides specific steric and electronic properties for strong interaction scbt.com

Interactions with Non-COMT Biological Targets

Tolcapone, beyond its well-established role as a catechol-O-methyltransferase (COMT) inhibitor, has been identified as a potent binder and stabilizer of transthyretin (TTR), a transport protein for thyroxine and retinol. mdpi.comresearchgate.net The dissociation of the TTR homotetramer is the critical, rate-limiting step in the pathway to TTR amyloid fibril formation, which is characteristic of transthyretin amyloidosis (ATTR). core.ac.uk Tolcapone's interaction with TTR represents a significant non-COMT-related activity, positioning it as a repurposed therapeutic candidate for ATTR. mdpi.comnih.gov

The primary mechanism by which tolcapone stabilizes transthyretin is through its binding to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. mdpi.comclinicaltrials.gov This binding reinforces the native tetrameric structure, preventing its dissociation into pathogenic monomers that are prone to misfolding and aggregation. core.ac.uknih.govmdpi.com This stabilization strategy is shared by other known TTR stabilizers, such as tafamidis (B1682582) and diflunisal. mdpi.com

Structural and biophysical analyses have elucidated the specific molecular interactions that underpin tolcapone's potent stabilizing effect. researchgate.netnih.govnih.gov The binding of tolcapone within the T4 binding pockets is characterized by a series of specific contacts:

The 4-methyl-phenyl ring of the tolcapone molecule inserts into a hydrophobic binding pocket (HBP3). nih.govacs.org

The carbonyl group that links the two aromatic rings of tolcapone establishes a crucial hydrogen bond with the hydroxyl side chain of the amino acid residue Threonine 119 (Thr119). nih.govacs.org

The 3,4-dihydroxy-5-nitrophenyl ring is positioned in another hydrophobic binding pocket (HBP1), where it forms a hydrogen bond with Lysine 15 (Lys15). nih.govacs.org This interaction with Lys15 is thought to further stabilize the ionic interactions between Lys15 and another residue, Glutamic acid 54 (Glu54). nih.govacs.org

These direct interactions, particularly the hydrogen bonding with Thr119 and the engagement with residues in the outer portion of the binding cavity, are believed to be major contributors to the favorable enthalpic binding of tolcapone to TTR. nih.govacs.org This strong, energetically favorable binding explains why tolcapone is a more effective stabilizer of the TTR tetramer compared to other ligands like tafamidis. nih.govnih.gov Tolcapone has demonstrated the ability to inhibit TTR aggregation under various denaturing conditions, including low pH and proteolytic cleavage, a process that may be relevant to amyloidogenesis in vivo. core.ac.uknih.govnih.gov Furthermore, its capacity to cross the blood-brain barrier allows it to effectively stabilize highly unstable TTR variants associated with central nervous system (CNS) amyloidosis. nih.govnih.gov

Tolcapone binds to transthyretin with high affinity and specificity, effectively competing with the natural ligand, thyroxine. nih.govnih.govresearchgate.net Research has shown that tolcapone can selectively bind to TTR even in the complex environment of human plasma, displacing T4 and occupying its binding sites. researchgate.net

The binding affinity of tolcapone to wild-type TTR has been quantified by several studies, with reported dissociation constants (Kd) typically in the low nanomolar range. Values of 20.6 nM and 26 nM have been documented. mdpi.comacs.org One detailed analysis using a sequential binding model reported a first Kd of 21 nM and a second Kd of 58 nM, suggesting only weak negative cooperativity between the two binding sites. mdpi.com A key advantage of tolcapone over other stabilizers like tafamidis is its relative lack of negative cooperativity. core.ac.uknih.gov While tafamidis binds to the first T4 site with very high affinity, its binding to the second site is significantly weaker. nih.gov Tolcapone's ability to bind to both sites with similarly high affinity means it can fully occupy and stabilize the tetramer at lower concentrations, which likely underlies its greater potency observed in vitro and in vivo. core.ac.uknih.gov

The interaction between tolcapone and TTR is predominantly driven by favorable changes in enthalpy (ΔH), as shown by thermodynamic analyses. acs.org The binding of tolcapone is characterized by a significant negative enthalpy change (ΔH = -10.1 kcal/mol to -11.8 kcal/mol), which is more favorable than that of tafamidis. mdpi.comacs.org This strong enthalpic contribution is considered a primary driver of its efficient stabilization of the TTR tetramer. acs.org

The following table summarizes and compares the thermodynamic binding parameters of tolcapone and other TTR stabilizers.

CompoundBinding Affinity (Kd, nM)Binding Enthalpy (ΔH, kcal/mol)Binding Entropy (TΔS, kcal/mol)Reference
Tolcapone20.6 ± 3.7-10.10.4 acs.org
Tolcapone26-11.8N/A mdpi.com
AG104.8 ± 1.9-13.6-2.26 acs.org
Tafamidis4.4 ± 1.3-5.06.39 acs.org
Diflunisal407 ± 35-8.380.34 acs.org

Metabolic Biotransformation Pathways and Metabolite Characterization

Primary Metabolic Routes of Tolcapone (B1682975)

The principal metabolic pathway for tolcapone is direct conjugation, specifically glucuronidation. drugs.comnih.govresearchgate.net This process is a major determinant of the drug's clearance and is responsible for a significant portion of its elimination.

Glucuronidation at the 3-Position Hydroxyl Group

The major metabolic fate of tolcapone is the direct glucuronidation at the hydroxyl group located at the 3-position of the catechol ring, forming an inactive 3-O-β-D-glucuronide conjugate. nih.govwikipedia.orgfda.gov This pathway accounts for the metabolism of a substantial fraction of the administered dose. nih.gov Studies have shown that this glucuronide is the most abundant metabolite found in both urine and feces. nih.govmdpi.com The formation of this conjugate is a rapid process, appearing as a major metabolite in plasma within two hours of administration. nih.gov It is important to note that glucuronidation has been observed to occur exclusively at the 3-hydroxy group, with no evidence of conjugation at the 4-hydroxy position. researchgate.netmdpi.com

Enzymatic Systems Involved in Glucuronide Conjugation

The enzymatic conjugation of tolcapone is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netmdpi.com While specific UGT isoforms involved in tolcapone glucuronidation have been a subject of investigation, some reports have suggested a potential link between the activity of UGT1A9 and tolcapone metabolism. acs.org The efficiency of this enzymatic system contributes to the rapid formation and subsequent elimination of the tolcapone glucuronide. nih.gov

Formation and Characterization of 3-O-Methyltolcapone (3-OMT)

A secondary, yet significant, metabolic pathway for tolcapone is O-methylation, which results in the formation of 3-O-methyltolcapone (3-OMT). nih.goveuropa.eufda.gov

Role of COMT in the O-Methylation of Tolcapone

The enzyme responsible for the O-methylation of tolcapone is Catechol-O-methyltransferase (COMT). europa.eufda.govrsc.org Tolcapone itself is a potent and reversible inhibitor of COMT. wikipedia.orgwikipedia.org This inhibitory action is central to its therapeutic effect. The methylation reaction catalyzed by COMT involves the transfer of a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl group of the catechol structure of tolcapone. rsc.org Although this pathway is considered minor in terms of the total amount of tolcapone metabolized, it leads to the formation of a key, long-lasting metabolite. nih.gov

Secondary Metabolic Pathways and Derivative Formation

In addition to glucuronidation and methylation, tolcapone undergoes several other secondary metabolic transformations, although these represent minor pathways. nih.goveuropa.eu

Oxidation: The methyl group on the benzophenone (B1666685) ring can be hydroxylated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6, to form a primary alcohol. drugs.comeuropa.eu This alcohol can be further oxidized to a carboxylic acid. nih.goveuropa.eu These oxidative metabolites, however, account for a small percentage of the administered dose. nih.gov

Table of Tolcapone Metabolites and Pathways

Metabolite Metabolic Pathway Enzymes Involved Significance
Tolcapone-3-O-glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)Major pathway, rapid elimination nih.govresearchgate.net
3-O-Methyltolcapone (3-OMT)O-MethylationCatechol-O-methyltransferase (COMT)Minor pathway, long-lived metabolite nih.goveuropa.eu
Primary Alcohol DerivativeOxidationCYP3A4, CYP2A6Minor pathway drugs.comeuropa.eu
Carboxylic Acid DerivativeOxidation(Following alcohol formation)Minor pathway nih.goveuropa.eu
Amine DerivativeReductionNot specifiedMinor pathway nih.goveuropa.eu
N-acetylamino DerivativeN-AcetylationNot specifiedMinor pathway nih.govwikipedia.org

Nitro Group Reduction to Amine Derivatives and Subsequent Conjugations (e.g., Acetylation, Sulfation)

A notable, albeit minor, metabolic pathway for tolcapone involves the reduction of its 5-nitro group. fda.goveuropa.eu This bioreduction process results in the formation of an amine derivative (amine metabolite M1). researchgate.netnih.gov This amine metabolite has been detected in both urine and feces. nih.govnih.govresearchgate.net

Following its formation, the amine derivative can be excreted directly or undergo further Phase II conjugation reactions. nih.govresearchgate.net These subsequent modifications include:

N-acetylation: The amine group is acetylated by N-acetyltransferase to form an N-acetylamino metabolite (acetylamine metabolite M2). researchgate.netresearchgate.net This N-acetylated metabolite is found in very small quantities in urine; however, its corresponding glucuronide conjugate is more evident in both urine and feces, confirming this metabolic route. nih.gov

Sulfation: The amine derivative can be conjugated with sulfate. nih.govresearchgate.net

Glucuronidation: The amine metabolite can also undergo glucuronidation. nih.gov

In human studies, the amine derivative accounted for approximately 3% of the dose excreted in urine and 6% in feces. nih.gov Its sulfated and glucuronidated conjugates represented 1.5% and 5% of the dose, respectively. nih.gov The N-acetylamino glucuronide was found to account for 6% of the dose in urine and 1% in feces. nih.gov

Table 1: Metabolites from Nitro-Reduction Pathway of Tolcapone

MetaboliteFormation PathwayObserved Excretion RouteReference
Amine Derivative (M1)Reduction of the 5-nitro groupUrine, Feces nih.govresearchgate.net
N-acetylamino Metabolite (M2)N-acetylation of the amine derivativeUrine (as glucuronide conjugate) nih.govresearchgate.net
Amine-Sulfate ConjugateSulfation of the amine derivativeUrine nih.gov
Amine-Glucuronide ConjugateGlucuronidation of the amine derivativeUrine nih.gov
N-acetylamino GlucuronideGlucuronidation of the N-acetylamino metaboliteUrine, Feces nih.gov

Oxidative Metabolism by Cytochrome P450 Enzymes

The primary oxidative transformation is the hydroxylation of the 4'-methyl group on the benzophenone structure, which forms a primary alcohol. fda.govdrugs.comeuropa.eu This alcohol is subsequently oxidized to the corresponding carboxylic acid. fda.govdrugs.comeuropa.eu In vitro studies suggest this initial hydroxylation step is catalyzed by CYP3A4 and CYP2A6. fda.govdrugs.comeuropa.eudrugs.com Despite its metabolism by CYP3A4, tolcapone's affinity for this enzyme is lower than that of other known substrates like midazolam and cyclosporine. fda.gov

Further in vitro investigations have explored tolcapone's potential to inhibit various CYP isoenzymes. While it demonstrates an affinity for CYP2C9 in vitro, a clinical study with the CYP2C9 substrate tolbutamide (B1681337) showed no significant pharmacokinetic interaction. fda.goveuropa.eu No clinically relevant interactions have been observed in vitro with substrates for CYP1A2, CYP2C19, and CYP2D6. fda.govdrugs.com

Table 2: Role of Cytochrome P450 Enzymes in Tolcapone Metabolism

CYP IsoenzymeRole / InteractionMetabolic StepReference
CYP3A4Catalyzes oxidationHydroxylation of the methyl group fda.govdrugs.comeuropa.eudrugs.com
CYP2A6Catalyzes oxidationHydroxylation of the methyl group fda.govdrugs.comeuropa.eudrugs.com
CYP2C9Inhibited by tolcapone in vitro, but no clinically relevant interaction observedN/A (Interaction study) fda.goveuropa.eu
CYP1A2No significant interference observed in vitroN/A (Interaction study) fda.govdrugs.com
CYP2C19No significant interference observed in vitroN/A (Interaction study) fda.govdrugs.com
CYP2D6No significant interference observed in vitroN/A (Interaction study) fda.govdrugs.com

In Vitro Metabolic Stability and Metabolite Identification in Research Settings

The metabolic fate of tolcapone has been extensively characterized in various in vitro systems, primarily using human liver microsomes and hepatocytes. fda.govnih.gov These studies are crucial for determining metabolic stability, predicting in vivo clearance, and identifying metabolites, including potentially reactive intermediates. nih.govhelsinki.fi

Research has focused on the bioactivation of the amine (M1) and N-acetylamino (M2) metabolites, which are formed via the nitro-reduction pathway. nih.gov It was hypothesized that these metabolites could be oxidized to reactive species. nih.gov In vitro experiments confirmed this hypothesis, demonstrating that M1 and M2 are more easily oxidized than the parent tolcapone molecule. nih.gov

Using human liver microsomes, horseradish peroxidase, and myeloperoxidase, studies have shown that M1 and M2 are oxidized into reactive intermediates that can be trapped by glutathione (B108866) (GSH) to form stable adducts. nih.gov Further investigation using cDNA-expressed P450 enzymes identified the specific isoforms responsible for this bioactivation. The oxidation of the amine metabolite (M1) to its reactive species is primarily catalyzed by CYP2E1 and CYP1A2, while the oxidation of the acetylated metabolite (M2) is mainly driven by CYP1A2. nih.gov

Table 3: Summary of In Vitro Metabolic Research Findings for Tolcapone

In Vitro SystemFindingDetailsReference
Human Liver MicrosomesMetabolite IdentificationIdentified the 3-O-glucuronic acid conjugate as a primary product. Also used to study oxidation and reduction pathways. fda.gov
Human Liver Microsomes, PeroxidasesBioactivation of MetabolitesDemonstrated that amine (M1) and acetylamine (M2) metabolites are oxidized to reactive species that form GSH adducts. nih.gov
cDNA-Expressed P450sEnzyme Identification in BioactivationCYP2E1 and CYP1A2 catalyze the oxidation of M1. CYP1A2 is the primary enzyme for M2 oxidation. nih.gov
Human HepatocytesMetabolic StabilityUsed in metabolic stability studies to predict in vivo hepatic clearance. nih.gov
Caco-2 CellsToxicity ProfilingIn vitro studies with Caco-2 cells showed tolcapone induced a decrease in metabolic activity and lysosomal activity. acs.org

Chemical Synthesis and Advanced Synthetic Methodologies

Conventional and Pioneering Synthetic Routes for Tolcapone (B1682975)

The initial synthesis of tolcapone and its analogues was established through multi-step sequences, often involving protection and deprotection steps. Several key starting materials and strategies have been reported, forming the foundation of tolcapone chemistry.

Early and conventional syntheses of tolcapone have been initiated from various commercially available precursors. One prominent method begins with 4-benzyloxy-3-methoxybenzaldehyde. google.com This route involves a Grignard reaction with 4-methyl phenyl magnesium bromide to produce the intermediate 4-benzyloxy-3-methoxy-4'-methyl benzhydrol. google.com Subsequent oxidation yields the corresponding benzophenone (B1666685) derivative. google.com A critical debenzylation step is then performed to give 4-hydroxy-3-methoxy-4'-methyl benzophenone, a key precursor that undergoes nitration and final demethylation to yield tolcapone. google.com

Another well-documented route starts from veratrol (1,2-dimethoxybenzene). google.com This process utilizes a Friedel-Crafts acylation with p-methylbenzoyl chloride in the presence of aluminium chloride to form 4-hydroxy-3-methoxy-4'-methylbenzophenone. google.com This intermediate is then subjected to nitration and subsequent demethylation to produce the final tolcapone molecule. google.com

A five-step linear synthesis has also been detailed, starting with the reaction between 4-bromotoluene (B49008) and 4-(benzyloxy)-3-methoxybenzaldehyde to form the initial intermediate, 4-(benzyloxy)-3-methoxy-4'-methylbenzhydrol (98). scielo.br This is oxidized to 4-(benzyloxy)-3-methoxy-4'-methylbenzophenone (99), which is then debenzylated. scielo.br The resulting phenol (B47542) is nitrated and finally demethylated to produce tolcapone. scielo.br The metabolism of tolcapone itself can lead to the formation of amine (M1) and acetylamine (M2) metabolites, which are themselves subject to further oxidation into reactive intermediates. nih.gov

The Friedel-Crafts acylation is a cornerstone reaction in many tolcapone synthesis pathways, serving to construct the central diaryl ketone (benzophenone) scaffold. google.comorganic-chemistry.orgnih.gov One such approach involves the reaction of toluene (B28343) with 3,4-dihydroxy-5-nitrobenzoyl chloride, which is formed from 3,4-dihydroxy-5-nitrobenzoic acid. google.com This method directly introduces the required functionalities around the benzophenone core. google.com An alternative Friedel-Crafts reaction acylates the more activated veratrol with p-methylbenzoyl chloride. google.com The efficiency of these reactions can be influenced by the choice of Lewis acid catalyst, with anhydrous aluminium chloride being commonly employed. google.com

The introduction of the nitro group onto the catechol ring is a critical step that requires careful control to ensure correct regioselectivity. A conventional method uses 65% aqueous nitric acid in acetic acid to perform a regioselective nitration on the 4-hydroxy-3-methoxy-4'-methylbenzophenone intermediate. scielo.br However, traditional nitrating mixtures can sometimes lead to the formation of undesired di-nitro byproducts. orientjchem.org To overcome this, milder and more selective nitrating agents have been explored. orientjchem.orgresearchgate.net

Multi-Step Synthesis Approaches and Intermediate Chemistry

Development of Novel One-Pot Synthetic Processes

To address the shortcomings of multi-step syntheses, such as longer reaction times and the use of hazardous chemicals, research has shifted towards developing more efficient one-pot processes. google.comorientjchem.org These methods are more cost-effective and commercially viable as they proceed without the need to isolate intermediates. orientjchem.orgresearchgate.net

A notable one-pot process begins with commercially available 1,2-dimethoxy benzene (B151609) and 4-methyl benzoyl chloride. orientjchem.org These starting materials are reacted in the presence of aluminum chloride to form the benzophenone derivative in situ. orientjchem.orgresearchgate.net This is followed by nitration and demethylation in the same reaction vessel to produce pure tolcapone. orientjchem.orgresearchgate.net

The efficiency of one-pot syntheses is highly dependent on the optimization of reaction parameters. For the process starting from 1,2-dimethoxy benzene, extensive screening of solvents and temperatures for the nitration step was conducted. orientjchem.orgresearchgate.net Acetone (B3395972) was identified as the superior solvent compared to options like methanol (B129727), ethanol, and dichloromethane, leading to a maximum yield of 75%. orientjchem.orgresearchgate.net

Temperature control was also found to be crucial. The optimal temperature for the nitration step using melamine (B1676169) nitrate (B79036) in acetone was determined to be 40°C, which produced a 75% yield. orientjchem.orgresearchgate.net Increasing the temperature beyond this point led to a decrease in yield, indicating that the reaction is favored at lower temperatures. orientjchem.orgresearchgate.net The concentration of the nitrating agent was also optimized, with 9.3 mmoles of melamine nitrate providing the maximum yield of 75% after 12 hours. orientjchem.org

Effect of Solvent on Tolcapone Yield in One-Pot Synthesis orientjchem.orgresearchgate.net
SolventYield (%)
DCM65
Chloroform62
CCl455
Acetone75
Methanol64
Ethanol68
Effect of Temperature on Tolcapone Yield in Acetone orientjchem.orgresearchgate.net
Temperature (°C)Yield (%)
3075
3570
4075
4570
5060
5555
6050

A key innovation in the development of efficient one-pot tolcapone synthesis is the use of novel reagents for regioselective nitration. orientjchem.org The nitration of phenols with standard nitrating mixtures can be problematic, often yielding di-nitro compounds. orientjchem.org To circumvent this, melamine nitrate has been successfully employed as a mild and effective nitrating agent. orientjchem.orgresearchgate.net This reagent provides excellent regioselectivity for the desired mono-nitration of the benzophenone intermediate, which is crucial for the high yield and purity of the final product in the one-pot process. orientjchem.org Other methods for achieving regioselective nitration of phenols include the use of Sr(NO₃)₂ or benzyltriphenylphosphonium (B107652) nitrate. researchgate.net The choice of nitrating agent and solvent system, such as nitric acid in acetic anhydride (B1165640) versus trifluoroacetic acid, can direct the nitration to different positions on an indole (B1671886) ring, demonstrating the power of reaction conditions in controlling regioselectivity. nih.gov

Optimization of Reaction Conditions and Yields

Synthesis of Tolcapone Analogues and Derivatives for Research

The synthesis of tolcapone analogues is a significant area of research, aimed at investigating structure-activity relationships and developing compounds with improved properties. nih.govnih.gov Various derivatives have been created by modifying the substituent groups on the phenyl rings. nih.govacs.org

For instance, a series of halogenated tolcapone analogues has been synthesized to study their potential as transthyretin amyloidogenesis inhibitors. nih.gov In these compounds, the 4-methyl group of tolcapone was replaced with moieties such as trifluoromethyl (-CF₃) or fluorine (-F) to yield analogues M-14 and M-17, respectively. nih.govacs.org Another chimeric molecule, M-20, was designed by replacing the 4-methyl-phenyl ring of tolcapone with the 3,5-dichloro-phenyl ring found in tafamidis (B1682582). nih.govacs.org The synthesis of these derivatives generally follows the established benzophenone formation and subsequent functional group manipulations. nih.gov

Other synthesized derivatives include 3-deoxytolcapone and 3-O-methyltolcapone, which were created to explore their interactions as stabilizers of the transthyretin protein. nih.gov The synthesis of these analogues allows for a detailed examination of how specific structural features of the tolcapone scaffold contribute to its biological activity. nih.govmdpi.com

Synthesis of 3-O-Methyltolcapone and 3-Deoxytolcapone

The synthesis of 3-O-methyltolcapone (3-OMT) and 3-deoxytolcapone was undertaken to investigate their potential as transthyretin (TTR) stabilizers. researchgate.netnih.gov The rationale behind their development was to create molecules where the 3-hydroxy group, a primary site for glucuronidation in tolcapone, is modified to prevent this metabolic pathway. researchgate.netnih.gov Glucuronidation is linked to tolcapone's rapid elimination and potential hepatotoxicity. nih.gov

The synthesis of these analogues allows for the establishment of structure-activity relationships. researchgate.netnih.gov Studies have shown that while both compounds act as TTR stabilizers, 3-O-methyltolcapone is more effective and selective in stabilizing the native tetrameric structure of TTR in the presence of plasma proteins, with results comparable to tolcapone itself. researchgate.net This is attributed to their very similar chemical structures and minor differences in their interactions with the TTR binding site. researchgate.net High-resolution X-ray analyses of 3-O-methyltolcapone and 3-deoxytolcapone in complex with TTR have revealed that they primarily establish hydrogen bonds and hydrophobic interactions within the thyroxine-binding site of the TTR tetramer. researchgate.netresearchgate.netrcsb.orgx-mol.comrcsb.org

In the case of 3-deoxytolcapone, any loss or weakening of stabilizing interactions compared to tolcapone and 3-O-methyltolcapone is compensated for by the formation of new interactions at the dimer-dimer interface. researchgate.netx-mol.comrcsb.org

Design and Synthesis of Lipophilic Analogues for Mechanistic Studies

The design strategy for these analogues involved maintaining the 4-hydroxy-3-methoxy-5-nitrophenyl ring of 3-O-methyltolcapone to prevent glucuronidation, while introducing modifications to the other phenyl ring (the non-phenolic aromatic ring). researchgate.netmdpi.com Specifically, a variable number of methyl groups (two or three) were added at different positions on this lipophilic phenyl unit. mdpi.com This approach aimed to enhance lipophilicity and potentially lead to lower toxicity and greater permeability without compromising the binding affinity for TTR. mdpi.com

The synthesis of these analogues, along with subsequent in vitro studies, has yielded promising results. researchgate.netnih.govosti.gov The increased lipophilicity of 3-O-methyltolcapone and its new analogues resulted in improved permeability across an in vitro model of the blood-brain barrier. researchgate.netosti.govresearchgate.net Furthermore, these compounds demonstrated enhanced binding selectivity and structural stabilization of TTR. researchgate.netnih.govresearchgate.net Calorimetric and structural data have confirmed that 3-O-methyltolcapone and its lipophilic derivatives can occupy both thyroxine-binding sites of the TTR tetramer, leading to effective stabilization. researchgate.netosti.govresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Analysis of COMT Inhibition

QSAR studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For Tolcapone (B1682975) and other Catechol-O-methyltransferase (COMT) inhibitors, these computational models have been instrumental in designing more potent and selective drugs. researchgate.net

Researchers have developed various three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the inhibitory potency of compounds against COMT. researchgate.net These models are built using a series of known COMT inhibitors, including Tolcapone, to establish a correlation between the structural features of the molecules and their observed biological activity. researchgate.net

For instance, 3D-QSAR models have been generated for a range of COMT inhibitors, yielding statistically significant models capable of predicting the activity of new compounds. researchgate.net These predictive models serve as a valuable tool in the virtual screening of large chemical libraries to identify novel and promising COMT inhibitor candidates, accelerating the preclinical stages of drug development. nih.govscholarsresearchlibrary.com The reliability of these models is often validated using an independent test set of compounds, ensuring their predictive power. researchgate.net Such computational approaches, combined with molecular docking, offer a robust strategy to explore the chemical space and refine the design of inhibitors with improved activity. researchgate.netacs.org

Through QSAR and other computational analyses, specific molecular descriptors have been identified as favorable for potent COMT inhibition. The presence of a catechol moiety is a fundamental requirement, as its hydroxyl groups are crucial for interacting with a magnesium ion (Mg²⁺) in the enzyme's active site. researchgate.netnih.gov The acidity of these catechol hydroxyls and the lipophilicity of the inhibitor's side chains are also significant factors influencing binding affinity. mdpi.com

Electron-withdrawing groups, such as the nitro group in Tolcapone, positioned ortho to one of the hydroxyl groups of the catechol ring, have been shown to enhance inhibitory potency, often into the nanomolar range. mdpi.com Other important descriptors identified for effective blood-brain barrier (BBB) penetration and interaction include the number of aromatic rings, the number of heavy atoms, molar mass, the count of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). researchgate.net For Tolcapone, these descriptors contribute to its ability to cross the BBB, although a significant portion remains in the plasma. researchgate.netresearchgate.net

Table 1: Favorable Molecular Descriptors for Tolcapone and Related Inhibitors

Descriptor Influence on Activity/Property Source(s)
Catechol Moiety Essential for interaction with the Mg²⁺ cofactor in the COMT active site. researchgate.netnih.gov
Nitro Group Electron-withdrawing nature enhances inhibitory potency. mdpi.com
Lipophilicity Affects binding affinity and cell permeability. mdpi.com
Hydrogen Bond Donors/Acceptors Crucial for specific interactions with active site residues. researchgate.netresearchgate.net
Topological Polar Surface Area (TPSA) Influences membrane permeability and BBB penetration. researchgate.net

| Number of Aromatic Rings | Contributes to binding and BBB penetration score. | researchgate.net |

Development of Predictive Models for Inhibitory Potency

Molecular Docking Studies of Tolcapone-COMT Interactions

Molecular docking simulations provide atomic-level insights into how Tolcapone binds to the COMT enzyme. These studies are essential for understanding the specific interactions that lead to its potent and reversible inhibition. oup.comwikipedia.org

Several key amino acid residues within the COMT active site are crucial for recognizing and binding Tolcapone. The Mg²⁺ ion, which is coordinated by the side chains of Asp141, Asp169, and Asn170, also binds to the two hydroxyl groups of Tolcapone's catechol ring. researchgate.netnih.govnih.gov

Hydrogen bonds are formed with residues such as Lys144 and Glu199. researchgate.netbepls.com Additionally, hydrophobic interactions play a significant role, involving residues like Trp38, Trp143, Pro174, and Leu198, which form the shallow binding pocket. researchgate.netnih.gov Docking studies have specifically highlighted conventional hydrogen bonding with Met90 and Glu249 for Tolcapone. bepls.com The precise arrangement of these residues and their interactions with the inhibitor determines the high binding affinity and selectivity of Tolcapone.

Table 2: Key Amino Acid Residues in Tolcapone-COMT Interaction

Amino Acid Residue Type of Interaction Role in Binding Source(s)
Asp141, Asp169, Asn170 Coordination with Mg²⁺ Anchors the essential Mg²⁺ cofactor, which binds the inhibitor's catechol group. researchgate.netnih.govnih.gov
Lys144, Glu199 Hydrogen Bonding Directly interacts with the inhibitor, contributing to binding affinity. researchgate.net
Met90, Glu249 Hydrogen Bonding Forms specific hydrogen bonds with Tolcapone. bepls.com

| Trp38, Trp143, Pro174, Leu198 | Hydrophobic Contacts | Forms the binding pocket and establishes van der Waals interactions. | researchgate.netnih.gov |

Characterization of Binding Poses and Ligand-Protein Contacts

Structure-Activity Relationships for Transthyretin (TTR) Stabilization

Beyond its role as a COMT inhibitor, Tolcapone has been identified as a potent stabilizer of Transthyretin (TTR), a transport protein whose misfolding and aggregation are associated with amyloid diseases. nih.govresearchgate.net

Tolcapone binds with high affinity to the thyroxine-binding sites of the TTR tetramer, stabilizing its native structure and thereby preventing its dissociation into amyloidogenic monomers. nih.govresearchgate.netnih.gov Crystallographic studies show that the 4-methyl-phenyl ring of Tolcapone occupies the inner hydrophobic binding pocket (HBP3), while the 3,4-dihydroxy-5-nitrophenyl ring is positioned in the outer, more hydrophilic pocket (HBP1). nih.govacs.orgmdpi.com

The stabilization is reinforced by specific hydrogen bonds. A key interaction occurs between the carbonyl group of Tolcapone and the hydroxyl side chain of Thr119. nih.govacs.org Furthermore, the catechol ring forms a hydrogen bond with Lys15, which in turn helps to stabilize an ionic interaction between Lys15 and Glu54. nih.govacs.org These interactions contribute to a favorable binding enthalpy, making Tolcapone a more effective TTR stabilizer than other known compounds like tafamidis (B1682582). nih.govacs.org

Studies on Tolcapone analogues, such as 3-O-methyltolcapone (3-OMT) and 3-deoxytolcapone, have provided further SAR insights. researchgate.netnih.govmdpi.com The methylation of the 3-hydroxy group in 3-OMT, a known metabolite of Tolcapone, protects the molecule from glucuronidation, a metabolic pathway linked to Tolcapone's toxicity. mdpi.com This modification, along with the addition of other nonpolar groups to increase lipophilicity, has been shown to improve permeability, binding selectivity, and the structural stabilization of TTR. mdpi.com Interestingly, even with the loss of some stabilizing interactions compared to the parent compound, analogues can compensate by establishing new contacts at the dimer-dimer interface of the TTR tetramer. researchgate.netnih.gov

Table 3: Interactions of Tolcapone and Analogues with Transthyretin (TTR)

Compound Key Structural Feature(s) TTR Binding Interactions Effect on Stabilization Source(s)
Tolcapone Nitrocatechol and 4-methyl-phenyl rings. H-bonds with Thr119 and Lys15. Hydrophobic interactions in HBP1 and HBP3. Potent stabilization of the TTR tetramer. nih.govresearchgate.netacs.org
3-O-methyltolcapone (3-OMT) Methoxy (B1213986) group at the 3-position. Similar interactions to Tolcapone. Effective and selective stabilization, protected from glucuronidation. researchgate.netmdpi.com
3-deoxytolcapone Lacks the 3-hydroxy group. Weakened interactions are compensated by new contacts at the dimer-dimer interface. Capable of high and selective stabilization. researchgate.netnih.gov

| Lipophilic Analogues | Additional methyl groups on the phenyl ring. | Increased hydrophobic interactions. | Improved permeability and stabilization compared to Tolcapone. | mdpi.com |

Impact of Substitutions on TTR Tetramer Stabilization

The structure-activity relationship (SAR) of tolcapone as a transthyretin (TTR) stabilizer is centered on the interactions between its distinct chemical moieties and the thyroxine (T4) binding sites of the TTR tetramer. nih.gov Computational and structural studies reveal that tolcapone binds within the T4-binding channel, bridging the two monomers that form each binding site. mdpi.comfrontiersin.org The 3,4-dihydroxy-5-nitrophenyl ring of tolcapone typically occupies the outer binding pocket (HBP1), where it can form a hydrogen bond with Lysine-15 (Lys15). acs.orgnih.gov This interaction helps to stabilize the ionic bridge between Lys15 and Glutamic acid-54 (Glu54). acs.org Concurrently, the 4-methyl-phenyl ring is positioned in the inner, more hydrophobic binding pocket (HBP3), and the central carbonyl group forms a hydrogen bond with the side chain of Threonine-119 (Thr119). acs.orgnih.gov These interactions are considered key to its potent stabilization effect. acs.org

Modifications to this core structure have been explored to enhance binding affinity, stability, and pharmacokinetic properties. A significant area of investigation has been the modification of the 3-hydroxy group on the nitrophenyl ring. The synthesis of 3-O-methyltolcapone (3-OMT), where the hydroxyl group is replaced by a methoxy group, was intended to block the glucuronidation metabolic pathway that affects tolcapone. mdpi.comresearchgate.net This substitution results in a TTR stabilizer with efficacy comparable to the parent compound. mdpi.comresearchgate.net The similar stabilizing activity is attributed to the conserved interactions with TTR. mdpi.com In contrast, the complete removal of this hydroxyl group to create 3-deoxytolcapone leads to a weakening of stabilizing interactions, although this is partially compensated by new interactions formed at the dimer-dimer interface. nih.govresearchgate.net

Another strategy has involved substitutions on the second aryl ring to optimize interactions within the inner hydrophobic binding pockets (HBP2/HBP3). researchgate.net Departing from the tolcapone scaffold, researchers have replaced the 4-methyl group with halogen-containing moieties. nih.gov For instance, substituting the methyl group with a trifluoromethyl group (-CF3) to yield analogue M-14, or with a fluorine atom (-F) to create analogue M-17, alters the binding thermodynamics. nih.gov Molecular dynamics simulations and thermodynamic analyses indicated that while the -CF3 substitution in M-14 resulted in a lower binding affinity and enthalpic contribution compared to tolcapone, the -F substitution in M-17 led to a higher affinity and a more favorable enthalpic binding term. nih.gov This highlights the sensitivity of TTR stabilization to the nature of the substituent in this position. Further rational design, guided by molecular dynamics simulations, led to the development of M-23, a derivative designed to establish new, optimized contacts within the binding cavity, resulting in a significantly more potent TTR stabilizer. acs.orgnih.gov

Comparative Analysis of Tolcapone Analogues as TTR Stabilizers

Comparative studies have been conducted to evaluate the efficacy of various tolcapone analogues against the parent compound and other known TTR stabilizers like tafamidis. These analyses often utilize biophysical techniques such as isothermal titration calorimetry (ITC) to determine binding affinity (dissociation constant, Kd) and binding enthalpy (ΔH), as well as in vitro assays to measure the degree of TTR tetramer stabilization in buffer or human plasma. mdpi.comnih.govacs.org

Tolcapone itself has been shown to be a more effective TTR stabilizer than tafamidis, which is attributed to a more favorable enthalpic binding and a lack of negative cooperativity, allowing it to occupy both T4 binding sites more readily. acs.orgnih.govnih.gov Analogues of tolcapone have been developed with the aim of further improving upon this high benchmark. acs.org

The modification of the 3-hydroxy group yields analogues with varied efficacy. 3-O-methyltolcapone (3-OMT) demonstrates a TTR stabilization capacity in human plasma that is comparable to or even better than that of tolcapone. mdpi.com However, its binding affinity is slightly weaker than that of tolcapone. mdpi.com Lipophilic analogues of 3-OMT, designated as compounds 1 and 2 , were also synthesized. mdpi.com In human plasma, compound 2 , which has an additional methyl group, showed a greater stabilizing effect than both tolcapone and 3-OMT. mdpi.com

Table 1: TTR Stabilization and Binding Affinity of Tolcapone and its Analogues This table is interactive. Click on the headers to sort the data.

Compound TTR Monomer (%) in Human Plasma (at 1 µM) Dissociation Constant (Kd) (nM) Binding Enthalpy (ΔH) (kcal/mol) Source
Tolcapone 27% 20.6 - 34 -10.1 to -12.8 mdpi.comnih.govacs.org
3-O-Methyltolcapone (3-OMT) 14% 33 -8.9 mdpi.com
Analogue 1 17% N/A N/A mdpi.com
Analogue 2 7% N/A N/A mdpi.com

| Tafamidis | 47% | 4.4 | -5.0 | mdpi.comacs.org |

Lower TTR Monomer percentage indicates greater stabilization. N/A: Data not available in the provided sources.

Halogenated analogues of tolcapone have also been systematically compared. The introduction of different halogens significantly modulates the binding thermodynamics and stabilization potency. Analogue M-17 (-F substitution) showed a stronger binding affinity and a more favorable enthalpy change than tolcapone, while M-14 (-CF3 substitution) was a weaker binder. nih.gov The rationally designed analogue, M-23, demonstrated a binding affinity more than five times greater than that of tolcapone, a result of an optimized enthalpy of binding. acs.org This enhanced affinity translates to a significantly higher stabilization of the TTR tetramer both in vitro and in ex vivo human plasma experiments when compared directly to tolcapone. acs.orgnih.gov

Table 2: Comparative Binding Thermodynamics of Halogenated Tolcapone Analogues to TTR This table is interactive. Click on the headers to sort the data.

Compound Key Substitution Dissociation Constant (Kd) (nM) Binding Enthalpy (ΔH) (kcal/mol) Source
Tolcapone 4-CH3 (Reference) 34 -12.8 nih.gov
M-14 4-CF3 310 -9.2 nih.gov
M-17 4-F 31 -14.0 nih.gov

| M-23 | N/A | ~6 | N/A | acs.org |

Lower Kd indicates stronger binding affinity. A more negative ΔH indicates a more favorable enthalpic contribution to binding. N/A: Specific data not available in the provided sources, but described as >5-fold more potent than tolcapone.

Preclinical Mechanistic Investigations

In Vitro Cellular and Subcellular Studies

Tolcapone (B1682975) has demonstrated potent inhibitory activity against COMT in a variety of in vitro settings, including homogenates of rat brain and liver, as well as purified recombinant human COMT. fda.gov In these preparations, its inhibitory potency is in the nanomolar range. fda.gov Studies have shown that tolcapone inhibits COMT activity in in vitro assays using human liver, duodenum, kidney, and lung tissues at clinically relevant concentrations. nih.gov

The inhibitory effects of tolcapone have been characterized across different species and tissues. For instance, in liver S9 fractions from humans, monkeys, dogs, mice, rats, minipigs, and guinea pigs, tolcapone strongly inhibited COMT-mediated methylation, though the IC50 values (the concentration of an inhibitor where the response is reduced by half) varied significantly among species, ranging from 17.0 to 117.3 nM. rsc.org Tolcapone exhibited the most potent inhibition in human liver S9, with an IC50 value of 17.0 nM. rsc.org This suggests that human liver COMT is more sensitive to tolcapone compared to the enzyme from other animal species. rsc.org

Further research has detailed the IC50 values of tolcapone against different forms of COMT. For the soluble form of COMT (S-COMT) from the liver, the IC50 value was 14.8 nM, while for the membrane-bound form (MB-COMT), it was 86.5 nM. researchgate.net In rat liver and brain homogenates, the IC50 values were 36 nM and 10 nM, respectively. fda.gov The inhibition mechanism is described as a mixed-type, tight-binding inhibition for both human and rat COMT. tandfonline.com

Table 1: IC50 Values of Tolcapone for COMT Inhibition in Various In Vitro Systems

Tissue/Cell Type Species IC50 (nM) Reference
Liver S9 Human 17.0 rsc.org
Liver S9 Rat 25 tandfonline.com
Liver S-COMT Not Specified 14.8 researchgate.net
Liver MB-COMT Not Specified 86.5 researchgate.net
Liver Homogenate Rat 36 fda.gov
Brain Homogenate Rat 10 fda.gov
Purified Recombinant S-COMT Human 0.27 (Ki) fda.gov
Purified Recombinant MB-COMT Human 0.29 (Ki) fda.gov

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT.

Beyond its primary action on COMT, tolcapone has been shown to interfere with mitochondrial function. At clinically relevant concentrations, tolcapone can act as an uncoupling agent for oxidative phosphorylation in isolated rat liver mitochondria, disrupting the mitochondrial membrane potential at low micromolar concentrations. researchgate.netacs.org This effect was not observed with another COMT inhibitor, entacapone (B1671355), at similar concentrations. researchgate.net

The toxicity of tolcapone in cellular models, such as HepG2 and Caco-2 cells, appears to be directly related to its impact on mitochondria, independent of metabolic bioactivation by cytochrome P450 enzymes. acs.org In HepG2 cells under conditions forcing reliance on oxidative phosphorylation, tolcapone's harmful effects were amplified, leading to a significant decrease in metabolic activity and cell viability at concentrations of 10 µM and 50 µM. acs.org This suggests a direct mitochondrial toxicity. acs.org Furthermore, studies in neuroblastoma cell lines have demonstrated that tolcapone treatment leads to a dose-dependent decrease in ATP production per cell and an increase in reactive oxygen species (ROS). nih.gov

Recent in vitro studies have explored the effects of tolcapone on trophoblast cells, which are crucial for placental development. In the HTR-8/SVneo trophoblast cell line, tolcapone was found to repress cell invasion. biorxiv.org Interestingly, the effect on cell proliferation was dose-dependent, with low concentrations (5 µM, 15 µM, and 25 µM) promoting proliferation, while a higher concentration (45 µM) suppressed growth. biorxiv.org Similar proliferative effects at low concentrations were observed in the BeWo trophoblast cell line. biorxiv.org

In models of neuronal degeneration, tolcapone has shown protective effects. It has been found to inhibit the aggregation of transthyretin (TTR), a protein implicated in certain types of amyloidosis, and prevent TTR-induced cytotoxicity in vitro. tocris.com In neuroblastoma cell lines, such as SH-SY5Y, tolcapone has been shown to induce apoptosis, which is mediated by caspase-3. nih.gov This cytotoxic effect is linked to the inhibition of COMT and subsequent cellular changes. nih.gov A previous study using SH-SY5Y cells also indicated that tolcapone was toxic to these human neuroblastoma cells and caused a significant reduction in ATP synthesis. nih.gov

Effects on Trophoblast Invasion and Migration in Cellular Models

In Vivo Animal Model Studies (Focus on mechanistic insights)

In vivo studies in rodents have provided insights into the differential effects of tolcapone on COMT activity in the central nervous system versus peripheral tissues. Following oral administration to rats, the ED50 (the dose that produces 50% of the maximal effect) for tolcapone's inhibition of COMT in peripheral organs was found to be significantly lower than in the brain. fda.gov The ED50 values in peripheral tissues ranged from 0.4 mg/kg in the stomach to 6.0 mg/kg in the vas deferens, while the ED50 in the brain was 24 mg/kg. fda.gov This suggests that peripheral COMT inhibition by tolcapone is more pronounced than its central effects at equivalent doses. fda.gov

After a seven-day treatment period in rats, tolcapone produced a significantly greater and more sustained inhibition of COMT activity in peripheral tissues like the liver and kidney compared to another COMT inhibitor, entacapone. researchgate.net In tolcapone-treated animals, extensive COMT inhibition was still present 8 hours after the last dose, with full recovery of activity estimated to take between 11.4 and 19.7 hours. researchgate.net This long duration of action in peripheral tissues is a key characteristic of tolcapone. researchgate.net While tolcapone can cross the blood-brain barrier to inhibit central COMT, its primary impact appears to be on peripheral COMT. fda.govaacrjournals.org

Impact on Catecholamine Metabolism in Specific Brain Regions (e.g., Striatum)

Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT), demonstrates significant effects on catecholamine metabolism in various brain regions, with notable distinctions in the striatum. While COMT is present throughout the brain, its role in dopamine (B1211576) metabolism varies by region due to the differential distribution of the dopamine transporter (DAT). semanticscholar.orgresearchgate.net In regions with high DAT density, such as the striatum, dopamine reuptake is the primary mechanism for terminating its synaptic action. researchgate.netfoliamedica.bg Consequently, COMT inhibition by tolcapone has a less direct and pronounced effect on basal dopamine levels in the striatum compared to the prefrontal cortex, where DAT density is low. semanticscholar.orgresearchgate.net

Preclinical studies in rats using in vivo brain microdialysis have shown that oral administration of tolcapone alone does not significantly alter basal extracellular dopamine levels in the striatum. jneurosci.orgnih.gov However, it does produce a marked and sustained decrease in the extracellular concentrations of dopamine metabolites homovanillic acid (HVA) and 3-methoxytyramine (3-MT), with a concurrent increase in 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This pattern indicates a successful inhibition of COMT, which is responsible for the conversion of dopamine to 3-MT and DOPAC to HVA.

The impact of tolcapone on striatal dopamine becomes more evident under conditions of stimulated dopamine release. When co-administered with L-dopa and a decarboxylase inhibitor like benserazide, tolcapone significantly enhances the increase in extracellular dopamine and DOPAC levels in the striatum. nih.gov This potentiation is attributed to both peripheral and central mechanisms. Peripherally, tolcapone inhibits the O-methylation of L-dopa to 3-O-methyldopa, thereby increasing the bioavailability of L-dopa for transport into the brain. nih.govwikipedia.org Centrally, it blocks the conversion of newly synthesized dopamine to 3-MT. nih.gov

Interestingly, while tolcapone affects dopamine metabolism, it does not appear to alter norepinephrine (B1679862) levels in the striatum or other brain regions like the prefrontal cortex, cerebellum, or hippocampus in rats. semanticscholar.orgresearchgate.netjneurosci.orgplos.org This specificity is observed even though COMT has similar affinities for both dopamine and norepinephrine. jneurosci.org

Studies have also highlighted sexually dimorphic effects of tolcapone on dopamine metabolism. The impact of tolcapone on dopamine metabolite levels, particularly the changes in DOPAC and HVA, has been observed to be more prominent in female rats than in males in the prefrontal cortex, striatum, and cerebellum. semanticscholar.orgplos.org

Table 1: Effect of Tolcapone on Extracellular Catecholamines and Metabolites in Rat Striatum

CompoundEffect of Tolcapone AloneEffect of Tolcapone with L-dopa/BenserazideReference
Dopamine (DA)No significant change in basal levelsFurther increase in levels nih.gov
Homovanillic Acid (HVA)Marked decreaseReduced efflux nih.gov
3,4-dihydroxyphenylacetic acid (DOPAC)Concomitant increaseFurther increase in levels nih.gov
3-Methoxytyramine (3-MT)Marked decreaseReduced efflux nih.gov
Norepinephrine (NE)No significant effectNot specified semanticscholar.orgjneurosci.org

Mechanistic Studies on Behavioral Modulation in Animal Models (e.g., Exploratory Behavior, Reward Systems)

Tolcapone's inhibition of COMT and subsequent modulation of dopamine levels, particularly in the prefrontal cortex, has been shown to influence various behaviors in animal models, including exploratory activity and functions related to the reward system.

In animal studies, tolcapone has been observed to stimulate exploratory behavior. wikipedia.org For instance, in the open field test, tolcapone administration has been shown to increase exploratory activity in rats and mice. wikipedia.org This effect is thought to be linked to the augmentation of prefrontal dopamine levels, which plays a crucial role in regulating executive functions and motivational processes. researchgate.net

The influence of tolcapone on the reward system is complex and appears to be context-dependent. The mesolimbic dopamine system is central to reward processing, and alterations in dopamine signaling can significantly impact reward-related behaviors. nih.gov While tolcapone primarily affects cortical dopamine, this can, in turn, influence subcortical dopamine systems, including the striatal reward pathways. foliamedica.bguni-hamburg.de

Some research suggests that tolcapone can have antidepressant- and anti-anhedonia-like effects in animal models, which are behaviors closely linked to the reward system. wikipedia.org It has also been found to enhance the locomotor hyperactivity induced by psychostimulants like amphetamine, further indicating an interaction with dopamine-mediated reward pathways. wikipedia.org

However, the effect of tolcapone on effort-related decision-making, a key aspect of reward-seeking behavior, is not straightforward. In one study using a fixed-ratio/concurrent chow task in male mice, tolcapone did not significantly affect the choice to work for a high-value reward versus consuming freely available chow. frontiersin.org This suggests that COMT inhibition may not universally impact all facets of reward-based decision-making. frontiersin.org

Furthermore, tolcapone has been shown to modulate cognitive functions that are intertwined with reward processing. In rats, tolcapone improved performance in novel object recognition tasks, suggesting an enhancement of recognition memory. nih.gov It also improved long-term and spatial working memory in naïve rats. nih.gov These cognitive enhancements are likely mediated by the modulation of dopamine in brain regions like the hippocampus and prefrontal cortex, which are also involved in reward learning. nih.govresearchgate.net

Table 2: Summary of Tolcapone's Effects on Behavior in Animal Models

Behavioral ParadigmAnimal ModelObserved Effect of TolcaponeReference
Open Field TestRats and MiceStimulated exploratory activity wikipedia.org
Psychostimulant-Induced HyperactivityRats and MiceEnhances locomotor hyperactivity induced by amphetamine wikipedia.org
Novel Object RecognitionRatsImproved delay-dependent forgetting nih.gov
Effort-Related Choice TaskMiceNo significant effect on effort-related decision making frontiersin.org
Two-Way Active AvoidanceRatsImproves long-term memory nih.gov
T-Maze TaskRatsImproves spatial working memory nih.gov

Mechanistic Investigations of Developmental Effects during Gestation in Animal Models

Preclinical studies in animal models have investigated the potential developmental effects of tolcapone when administered during gestation. These studies are crucial for understanding the safety profile of the compound for both the mother and the developing fetus. biorxiv.org

In reproductive toxicity studies conducted in rats and rabbits, tolcapone administered alone did not show signs of teratogenicity (the potential to cause malformations in a developing embryo or fetus). fda.gov Furthermore, no impairment of fertility or peri- and postnatal development was observed in rats. fda.gov However, an abortive potential was noted in rabbits at doses of 100 mg/kg/day and higher. fda.gov

More recent and detailed mechanistic studies in pregnant mice have provided further insights. When tolcapone was administered during early gestation, it was found to cause abortion and delay fetal development in a dose-dependent manner. biorxiv.orgresearchgate.netresearchgate.net In contrast, administration during mid-gestation did not typically lead to embryo lethality but resulted in the development of preeclampsia-like symptoms in the dams, including maternal hypertension and proteinuria, as well as fetal growth restriction. biorxiv.orgresearchgate.net

Histomorphological analysis of the placentas from mice treated with tolcapone during mid-gestation revealed abnormalities in the trophoblast layer and impaired trophoblast invasion into the decidua. biorxiv.orgresearchgate.net Mechanistically, in vitro studies showed that tolcapone inhibits the migration and invasion of trophoblast cells. biorxiv.orgresearchgate.net This inhibition was associated with changes in the protein expression of Snail, Twist, and E-cadherin, molecules known to be involved in the epithelial-mesenchymal transition (EMT), a critical process for successful trophoblast invasion and placentation. biorxiv.orgresearchgate.net These findings suggest that tolcapone's adverse effects on pregnancy may stem from its interference with proper placental development. biorxiv.orgresearchgate.net

It is important to note that while some animal studies have not shown tolcapone to be teratogenic, the findings of dose-dependent embryo-fetal toxicity and effects on placental development highlight potential risks associated with its use during pregnancy. biorxiv.orgfda.govmedlink.com

Table 3: Developmental Effects of Tolcapone in Animal Models

Animal ModelGestation StageObserved EffectsMechanistic InsightsReference
RatGestationNo teratogenicity, no impairment of fertility or peri/postnatal developmentNot specified fda.gov
RabbitGestationNo teratogenicity; abortive potential at ≥100 mg/kg/dayNot specified fda.gov
MouseEarly GestationDose-dependent abortion and delayed fetal developmentNot specified biorxiv.orgresearchgate.net
Mid-GestationPreeclampsia-like phenotypes (maternal hypertension, proteinuria), fetal growth restrictionInhibited trophoblast invasion and migration, altered expression of Snail, Twist, E-cadherin biorxiv.orgresearchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic techniques are fundamental for the precise measurement of Tolcapone (B1682975) 3- and its related compounds in biological samples such as plasma, urine, and tissue homogenates.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of Tolcapone 3-. humanjournals.comresearchgate.nettandfonline.com The choice of column depends on the specific requirements of the assay, including the desired resolution and analysis time.

Mobile Phase Composition: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). humanjournals.comresearchgate.net The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to achieve efficient separation. humanjournals.com

Detection: Ultraviolet (UV) detection is frequently used, with the wavelength set at an absorbance maximum for Tolcapone 3-, such as 264 nm or 239 nm, to ensure high sensitivity. humanjournals.com Photodiode array (PDA) detectors can also be used to provide spectral information, confirming peak purity. humanjournals.com

For highly sensitive and selective quantification of Tolcapone 3- in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netresearchgate.netresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Key features of LC-MS/MS methods for Tolcapone 3- include:

Ionization Source: Electrospray ionization (ESI) is a common ionization technique used for Tolcapone 3-, often operated in the negative or positive ion mode. doi.orgasianpubs.org

Mass Analysis: The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. doi.orgijpsr.com This involves selecting a specific precursor ion for Tolcapone 3- and then monitoring a specific product ion generated through collision-induced dissociation. This process provides a high degree of selectivity and reduces background noise. For instance, a transition of m/z 272.2 ➙ 181.0 has been used for Tolcapone 3-. doi.org

Internal Standards: To ensure accuracy and precision, a stable isotope-labeled internal standard, such as tolcapone-d4, is often used. doi.org

One LC-MS/MS method for the simultaneous determination of several compounds, including Tolcapone 3-, in human plasma utilized a C8 column with a gradient elution of water and an acetonitrile:methanol mixture, both containing formic acid. tandfonline.comnih.gov This method demonstrated high sensitivity with a low limit of detection. tandfonline.comnih.gov

Table 1: Comparison of HPLC and LC-MS/MS Techniques for Tolcapone 3- Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
PrincipleSeparation based on partitioning between a stationary and mobile phase, with detection often by UV absorbance. humanjournals.comSeparation by HPLC followed by mass-based detection, providing high selectivity and sensitivity. tandfonline.com
SensitivityGenerally lower than LC-MS/MS. humanjournals.comtandfonline.com LOD and LOQ for one method were 1.56 and 4.73 µg/mL, respectively. humanjournals.comVery high, capable of detecting low concentrations in complex matrices. tandfonline.comnih.gov A method reported a limit of detection below 7.0 ng/mL. tandfonline.com
SelectivityGood, but can be susceptible to interference from co-eluting compounds. humanjournals.comExcellent, due to the specificity of precursor-to-product ion transitions in MRM mode. doi.orgijpsr.com
Common DetectorUV/Vis or Photodiode Array (PDA) Detector. humanjournals.comTandem Mass Spectrometer. tandfonline.com
Use of Internal StandardRecommended for improved precision.Crucial for accurate quantification, often a stable isotope-labeled analog like tolcapone-d4. doi.org

High-Performance Liquid Chromatography (HPLC) Method Development

Application of Analytical Methods for Metabolite Profiling and Identification in Research

Analytical techniques, particularly LC-MS, are instrumental in identifying the metabolic fate of Tolcapone 3-. nih.govacs.org The process of identifying drug metabolites is vital for understanding a compound's efficacy and pharmacokinetics. nih.gov

In a study using LC/MS-based metabonomics, rat urine was analyzed to identify the metabolite profile of Tolcapone 3-. nih.gov This approach, combined with multivariate statistical analysis, allowed for the rapid identification of metabolites based on accurate mass measurements and MS2 mass spectra. nih.gov A total of 16 metabolites were detected and identified, six of which had not been previously reported. nih.gov The major metabolic pathways include glucuronidation, reduction of the nitro group, and subsequent acetylation or conjugation. researchgate.net

Another study utilized a sophisticated multiorgan human-on-a-chip system to investigate Tolcapone 3- metabolism. acs.org By analyzing the circulating medium with mass spectrometry, twelve metabolites were identified, including three new ones. acs.org This research highlighted that oxidation, reduction, and conjugation reactions are the primary routes of metabolism. acs.org Untargeted metabolomics in the brain component of this system also identified 18 key biomarkers that were significantly altered after exposure to Tolcapone 3-, primarily affecting pathways such as tryptophan and phenylalanine metabolism. acs.org

Method Validation Protocols for Research-Grade Assays

To ensure the reliability and accuracy of analytical data in research, method validation is essential. researchgate.net Validation protocols for research-grade assays for Tolcapone 3- are typically established in accordance with guidelines from regulatory bodies. researchgate.netijpsr.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netrjptonline.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rjptonline.org

Table 2: Validation Parameters for Tolcapone 3- Assays

Validation ParameterTypical Acceptance CriteriaExample Finding for Tolcapone 3-
Specificity/SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard. humanjournals.comMethod found to be specific with no interference from mobile phase, solvent, or placebo. humanjournals.com
Linearity (Correlation Coefficient, r² or r)Typically ≥ 0.99. researchgate.netr² = 0.999 for a concentration range of 62.5-187.5 µg/mL. rjptonline.org
RangeDefined by the upper and lower limits of quantification. rjptonline.org60-140 µg/mL for an HPLC method. humanjournals.com
AccuracyMean recovery should be within a specified percentage of the nominal value (e.g., 85-115%). nih.govPercentage mean recovery of 99.55%. researchgate.net
Precision (%RSD or %CV)Relative Standard Deviation should not exceed a certain limit (e.g., 15%). nih.gov%RSD for precision was found to be 0.7%. humanjournals.com
Limit of Quantification (LOQ)Lowest concentration quantifiable with acceptable precision and accuracy. humanjournals.com4.73 µg/mL for an HPLC method. humanjournals.com

Detection and Quantitation Limits in Research Matrices

The ability to accurately and sensitively detect and quantify tolcapone in various biological and pharmaceutical matrices is crucial for research applications, ranging from pharmacokinetic studies to quality control of formulations. The limits of detection (LOD) and quantitation (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. A variety of advanced analytical methodologies have been developed for tolcapone, each with its own characteristic detection and quantitation capabilities.

For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool. An HPLC-MS/MS method for the simultaneous determination of tolcapone and other related compounds in human plasma showcased high sensitivity with detection limits below 7.0 ng/mL. researchgate.net

Electrochemical methods also present a viable alternative for tolcapone quantification. A study employing square wave voltammetry with a boron-doped diamond electrode reported an LOD of 0.29 μg/mL for tolcapone in a pharmaceutical formulation. researchgate.nettubitak.gov.tr

The choice of analytical method and the corresponding detection and quantitation limits are contingent on the specific research application, the nature of the sample matrix, and the required sensitivity.

Table of Detection and Quantitation Limits for Tolcapone

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ)
RP-HPLC-UV Bulk and Tablets 1.56 µg/mL humanjournals.com 4.73 µg/mL humanjournals.com
HPLC-UV Plasma - 0.05 µg/mL nih.govnih.gov
HPLC-UV Urine - 0.2 µg/mL nih.gov
HPLC-UV Nanoparticles 0.12 µg/mL mdpi.comnih.gov 0.36 µg/mL mdpi.comnih.gov
RP-HPLC-UV Plasma - ~ 0.1 µg/mL nih.gov
HPLC-MS/MS Human Plasma < 7.0 ng/mL researchgate.net -

Future Research Directions and Unexplored Chemical Biology

Investigation of Novel Tolcapone (B1682975) Analogues with Tailored Properties

The inherent therapeutic potential of the nitrocatechol pharmacophore, central to tolcapone's structure, is tempered by concerns over its associated hepatotoxicity. acs.orgnih.gov This has spurred significant research into developing novel analogues with more favorable safety profiles. The primary goal is to design derivatives that retain or enhance the desired inhibitory activity against targets like COMT while minimizing off-target effects, particularly those linked to liver damage. researchgate.net

Research efforts are focused on modifying the tolcapone scaffold to reduce its toxic potential. Strategies include the incorporation of different chemical groups to alter the molecule's electronic and lipophilic properties. nih.govacs.org For instance, the development of halogenated derivatives has been explored, with computational methods like molecular dynamics (MD) simulations guiding the design process to predict binding affinity and stability. researchgate.net One such derivative, M-23, has demonstrated one of the highest affinities for transthyretin (TTR) reported to date. researchgate.net Another approach involves creating non-phenolic and small, low-nanomolar potent, SAM-competitive COMT inhibitors, representing a new class that could be optimized for treating conditions like Parkinson's disease or schizophrenia. researchgate.net The development of these new nitrocatechol derivatives and other analogues seeks to uncouple the therapeutic efficacy from the adverse toxicological profile. acs.org

Elucidation of Specific 3-Position Modifications and Their Bioactivity

The chemical structure of tolcapone features two hydroxyl groups, but it is the 3-hydroxy group on the nitrophenyl ring that is particularly significant for its metabolism and toxicity. researchgate.netmdpi.com This group is susceptible to glucuronidation, a metabolic process that leads to rapid excretion but has also been linked to tolcapone's hepatotoxicity. acs.orgmdpi.combiorxiv.org Consequently, modifications at this specific 3-position are a key area of research.

Studies have investigated 3-O-methyltolcapone (3-OMT), a major plasma metabolite of tolcapone, and its lipophilic analogues. mdpi.com Lacking the 3-hydroxy group, 3-OMT has a significantly longer half-life than tolcapone. mdpi.com Research has shown that 3-OMT and its derivatives are potent inhibitors of transthyretin (TTR) amyloidogenesis and exhibit substantially lower cytotoxicity in both neuronal and liver cell lines compared to the parent compound. researchgate.netmdpi.com This suggests that modifying the 3-position can effectively increase the safety profile of the molecule. mdpi.com

Table 1: In Vitro Cytotoxicity Comparison of Tolcapone and 3-Position Modified Analogues
CompoundModificationNeuronal Cells (SH-SY5Y) EC₅₀ (µM)Liver Cells (HepG2) EC₅₀ (µM)
TolcaponeParent Compound~20~15
3-O-Methyltolcapone (3-OMT)Methylation of 3-hydroxy group>120>200
Analogue 1 (Lipophilic 3-OMT derivative)3-OMT analogue>120~360
Analogue 2 (Lipophilic 3-OMT derivative)3-OMT analogue>120~200

Data derived from in vitro studies comparing the 50% effective concentration (EC₅₀) for cytotoxicity, indicating a significantly improved safety profile for the 3-O-methylated analogues. researchgate.netmdpi.com

Advanced Mechanistic Studies on Tolcapone's Interactions Beyond COMT and TTR

While tolcapone's primary mechanisms of action are understood to be the inhibition of COMT and the stabilization of TTR, emerging research is exploring its broader interaction profile to understand its full biological effects. drugbank.comahajournals.org Advanced techniques are being employed to identify previously unknown "off-target" interactions that could contribute to both its therapeutic actions and its adverse effects.

One such technique, Capture Compound Mass Spectrometry, has been used to compare the protein interaction profiles of tolcapone and the structurally related, but less toxic, entacapone (B1671355). oup.com These studies revealed that tolcapone Capture Compounds interacted with a significantly greater number of proteins, including mitochondrial and peroxisomal proteins, which were not bound by entacapone. oup.com This suggests that tolcapone's toxicity may stem from these wider interactions. researchgate.net Specifically, its effects may be linked to its ability to bind to mitochondrial respiratory proteins, leading to the uncoupling of oxidative phosphorylation and a reduction in cellular ATP generation. researchgate.netresearchgate.net Furthermore, some studies have shown that tolcapone is a potent inhibitor of α-synuclein and β-amyloid oligomerization and fibrillogenesis, suggesting potential applications in other neurodegenerative diseases characterized by protein aggregation. medchemexpress.comnih.gov

Theoretical Frameworks for Predicting Pharmacodynamic and Toxicological Mechanisms

The development of predictive theoretical frameworks is crucial for anticipating the biological effects of compounds like tolcapone and its future analogues. These models integrate data from various sources to forecast both desired pharmacodynamic outcomes and potential toxicity.

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a key approach in this area. universiteitleiden.nloup.com By creating mathematical models that describe the relationship between drug concentration and its effect over time, researchers can gain insights into target site exposure, target activation, and downstream pharmacological events. oup.comoup.comljmu.ac.uk This mechanism-based evaluation can help characterize safety and toxicity profiles early in development. universiteitleiden.nl

Computational techniques are also vital. Molecular dynamics (MD) simulations, for example, are used to design novel analogues and predict their binding to target proteins. researchgate.net Bayesian analysis has been employed in computational modeling to understand tolcapone's effects in specific contexts, such as its influence on decision-making. cambridge.org These in silico methods, including quantitative structure-activity relationship (QSAR) modeling, aim to build a comprehensive picture of a molecule's behavior, allowing for the prediction of both efficacy and potential adverse events before extensive experimental testing. ljmu.ac.ukmdpi.com

Exploration of Tolcapone as a Chemical Probe for Cortical Dopaminergic Function and Cognition in Research Settings

Tolcapone's ability to penetrate the central nervous system and inhibit brain COMT makes it a valuable chemical probe for investigating the role of cortical dopamine (B1211576) in human cognition. cambridge.orgresearchgate.netresearchgate.net In research settings, it is used to manipulate dopamine levels, particularly in the prefrontal cortex, to explore cognitive domains such as executive function, working memory, and attention. researchgate.netnih.gov

Studies using tolcapone have demonstrated that it can enhance prefrontal cortical information processing and improve performance on tasks related to executive function and verbal episodic memory. nih.gov A consistent finding is that tolcapone's effect on cognition often depends on an individual's baseline dopamine levels, which can be inferred from their COMT genotype (e.g., Val/Val, Val/Met, Met/Met). cambridge.orgcenterwatch.com This has provided evidence for an inverted-U model of prefrontal dopamine function, where both too little and too much dopamine can impair performance. cambridge.orgcambridge.org For instance, individuals with the Val/Val genotype, who are presumed to have lower baseline prefrontal dopamine, often show cognitive improvement with tolcapone, whereas those with the Met/Met genotype may show no effect or even a decline in performance. nih.govcambridge.org This makes tolcapone a powerful tool for dissecting the neurochemical basis of cognition and for testing genotype-based hypotheses in cognitive neuroscience. centerwatch.com

Table 2: Selected Research Studies Using Tolcapone as a Chemical Probe for Cognition
Study FocusParticipant GroupKey FindingsReference
Prefrontal cortical information processing, executive function, verbal memoryHealthy VolunteersTolcapone improved executive function and verbal episodic memory; effect on memory interacted with COMT genotype. fMRI showed improved efficiency of prefrontal cortex processing. nih.gov
Working memoryHealthy VolunteersModulated working memory, with the direction of the effect contingent on COMT polymorphism (more consistent improvement in Val/Val participants). cambridge.org
Cognitive stability and flexibilityHealthy SubjectsTolcapone was hypothesized to promote cognitive stability by increasing prefrontal dopamine tone. d-nb.info
Cognitive and behavioral symptomsPatients with behavioral variant frontotemporal dementia (bvFTD)No significant difference from placebo on primary cognitive outcome, but suggested further study may be warranted. nih.gov
Cognitive enhancement in schizophreniaPatients with Schizophrenia (Val/Val and Met/Met genotypes)Hypothesized that only patients with the Val/Val genotype would show cognitive improvement. centerwatch.com

This table summarizes the application of tolcapone in research to understand the relationship between dopamine, genetics, and cognitive function.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for dose-response studies of Tolcapone in preclinical models?

  • Methodological Answer : Preclinical dose-response studies should incorporate multiple dose levels (e.g., control, low, middle, high) and staggered dosing periods (e.g., 3-day vs. 28-day exposure) to assess acute and chronic effects. Subgroup randomization (e.g., 12 biological replicates divided into 4 subgroups) ensures statistical rigor, while transcriptomic profiling (RMA-normalized RNA sequencing) allows for mechanistic insights. Reference designs should align with TG-GATEs protocols for cross-study comparability .

Q. How can researchers assess Tolcapone’s metabolic pathways and excretion profiles in pharmacokinetic studies?

  • Methodological Answer : Use radiolabeled [¹⁴C]-Tolcapone in excretion balance studies to track urinary (57.3%) and fecal (40.5%) elimination. Plasma analysis should prioritize glucuronidation (major early metabolite: 3-O-β-D-glucuronide) and methylation (3-O-methyltolcapone, 3-OMT) pathways via LC-MS metabonomics. Ex vivo assays confirm cytochrome P450’s minimal role, while 3-OMT’s long half-life necessitates extended sampling periods (≥9 days) .

Q. What standardized protocols ensure reproducibility in neuroimaging studies of Tolcapone’s effects on cognitive control?

  • Methodological Answer : Employ EEG-based reverse-translated tasks (e.g., 5C-CPT) to measure ERP components like frontal P200 amplitude. Stratify participants by baseline performance and genotype (e.g., COMT rs4680 homozygotes) to identify sensitive subgroups. Double-blind, placebo-controlled designs with fixed dosing (e.g., 200 mg) minimize variability, while longitudinal sampling captures acute vs. sustained effects .

Advanced Research Questions

Q. How can contradictory findings on Tolcapone’s hepatotoxicity be resolved across in vitro and clinical datasets?

  • Methodological Answer : Integrate Microphysiology Systems (MPS) databases to cross-reference human liver MPS data with clinical hepatotoxicity reports. For example, MPS-Db analysis shows Tolcapone’s hepatotoxicity risk differs structurally from entacapone despite shared targets. Combine ex vivo enzyme assays (e.g., ALT/AST monitoring) with transcriptomic signatures (e.g., CYP3A4 induction) to model idiosyncratic liver injury mechanisms .

Q. What methodological frameworks address genotype-dependent variability in Tolcapone’s procognitive effects?

  • Methodological Answer : Conduct pharmacogenetic trials stratifying participants by COMT Val158Met (rs4680) status. Use EEG-guided biomarker endpoints (e.g., P200 amplitude modulation) to quantify neural efficiency. Multi-omics integration (e.g., plasma metabolomics + fMRI) identifies pathways like frontoparietal activation linked to response inhibition. Sensitivity analyses should adjust for baseline cognitive performance to isolate drug effects .

Q. How can researchers optimize preclinical-to-clinical translation for Tolcapone’s neuroprotective effects?

  • Methodological Answer : Utilize reverse-translation models (e.g., rat 5C-CPT) with cross-species ERP alignment. Validate findings in transgenic models (e.g., TTR amyloidosis mice) to assess Tolcapone’s dual role in COMT inhibition and amyloid stabilization. Employ adaptive trial designs with interim biomarker analyses (e.g., CSF DOPAC/HVA ratios) to refine dosing regimens before Phase II trials .

Q. What experimental strategies mitigate confounding factors in Tolcapone’s placental toxicity studies?

  • Methodological Answer : Use gestational stage-specific dosing (e.g., early vs. mid-gestation) in murine models to separate embryolethality from preeclampsia-like phenotypes. In vitro trophoblast migration assays (with Snail/Twist/E-cadherin markers) should control for COMT-independent off-target effects. Histopathological validation (placental decidua invasion) and maternal hemodynamic monitoring (blood pressure, proteinuria) are critical for phenotype confirmation .

Data Analysis and Contradiction Resolution

Q. How should researchers handle variability in transcriptomic responses to Tolcapone across experimental replicates?

  • Methodological Answer : Apply consensus clustering to DEGs (differentially expressed genes) from subgroup analyses (≥6 comparisons per treatment). Use pathway enrichment tools (e.g., DAVID, Enrichr) to prioritize overlapping pathways (e.g., dopamine metabolism, oxidative stress). Meta-analyses of multi-lab datasets (e.g., NCTR ArrayTrack) improve reproducibility thresholds .

Q. What statistical approaches validate Tolcapone’s dose-dependent effects on impulsivity in behavioral studies?

  • Methodological Answer : Use mixed-effects models to account for intra-subject variability in operant tasks (e.g., delay discounting). Covariance analysis (ANCOVA) adjusts for baseline impulsivity, while bootstrapping estimates confidence intervals for rare events (e.g., pathological gambling suppression). Ex vivo COMT activity assays in CSF/plasma correlate behavioral outcomes with target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolcapone 3-
Reactant of Route 2
Tolcapone 3-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.